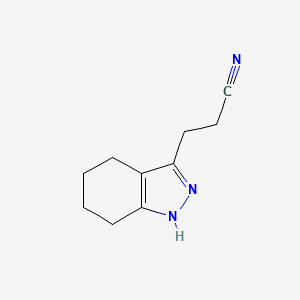

3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile

Description

3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile is a nitrile-containing heterocyclic compound featuring a bicyclic indazole core fused to a tetrahydro ring system. This compound is of interest in medicinal chemistry due to the indazole scaffold’s prevalence in kinase inhibitors and other therapeutic agents .

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile |

InChI |

InChI=1S/C10H13N3/c11-7-3-6-10-8-4-1-2-5-9(8)12-13-10/h1-6H2,(H,12,13) |

InChI Key |

ZDWVPXBJVFYLDY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile typically involves the formation of the indazole ring followed by the introduction of the propanenitrile group. One common method involves the cyclization of appropriate precursors under catalytic conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring . Another approach involves the use of N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as radical initiators for bromination, followed by nucleophilic substitution with sodium azide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of transition metal catalysts and solvent-free conditions, can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile undergoes various types of chemical reactions, including:

Oxidation: The indazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the nitrile group or other functional groups attached to the indazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group or the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile have shown effectiveness against various bacteria.

Table 1: Antimicrobial Activity of Indazole Derivatives

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| 5A | 17 | Staphylococcus aureus |

| 5B | 19 | Bacillus subtilis |

| 5C | 18 | Escherichia coli |

In a study by Gaikwad et al., the indazole derivatives were evaluated for their antimicrobial activity against standard bacterial strains, showing promising results that suggest potential therapeutic applications in treating infections .

Anticancer Potential

Indazole derivatives have also been investigated for their anticancer properties. Molecular docking studies indicate that these compounds can interact with key proteins involved in cancer progression.

Case Study: Molecular Docking Analysis

A molecular docking study was conducted using AutoDock software to assess the binding affinity of various indazole derivatives to DNA gyrase, an enzyme critical for bacterial DNA replication. The results showed that these compounds could potentially inhibit bacterial growth by targeting this enzyme .

Neurological Applications

Research has indicated that indazole derivatives may possess neuroprotective effects. Compounds similar to this compound have been explored for their ability to modulate neurotransmitter systems.

Table 2: Neuroprotective Effects of Indazole Derivatives

| Compound | Neurotransmitter Modulation | Effect |

|---|---|---|

| Compound A | Serotonin Receptor Agonist | Increased serotonin levels |

| Compound B | Dopamine Receptor Antagonist | Reduced dopamine activity |

These findings suggest a potential role in treating neurological disorders such as depression and anxiety .

Synthesis and Development

The synthesis of this compound has been achieved through various synthetic routes. The efficiency and yield of these methods are crucial for large-scale production.

Synthesis Methodology Overview

- Starting Materials : Tetrahydroindazole derivatives.

- Reagents : Appropriate nitriles and coupling agents.

- Conditions : Controlled temperature and pressure to optimize yield.

Mechanism of Action

The mechanism of action of 3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The indazole core can interact with enzymes and receptors, modulating their activity. For instance, indazole derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The nitrile group may also play a role in binding to specific targets, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Positional Isomers: 2- vs. 3-Substituted Indazole Derivatives

A key structural analog is 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile (CAS: 1546396-20-6), which differs only in the position of the nitrile group on the propane chain. This positional isomer may exhibit altered binding affinities in biological systems due to steric hindrance or electronic effects. For example, the 3-substituted derivative (target compound) may allow better alignment with active-site residues in kinase targets compared to the 2-substituted variant .

| Property | 3-Substituted Propanenitrile | 2-Substituted Propanenitrile |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃ | C₁₁H₁₃N₃ |

| Molecular Weight (g/mol) | ~187.24 | ~187.24 |

| Functional Group Position | Nitrile at C3 of propane | Nitrile at C2 of propane |

| Synthetic Accessibility | Moderately accessible | Requires specific conditions |

| Reported Applications | Medicinal chemistry lead | Under investigation |

Functional Group Variations: Propanenitrile vs. Propanoate

The propanoate derivative, 3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanoate (C₁₀H₁₃N₂O₂, MW: 193.226), replaces the nitrile group with a carboxylate. This substitution drastically alters solubility and ionization:

- The propanenitrile is lipophilic, favoring blood-brain barrier penetration.

- The propanoate is ionizable (pKa ~4–5), enhancing aqueous solubility at physiological pH .

| Property | Propanenitrile | Propanoate |

|---|---|---|

| Solubility in Water | Low | Moderate to high |

| LogP (Predicted) | ~2.1 | ~0.8 |

| Bioavailability | High (lipophilic) | Lower (ionized at pH 7.4) |

| Stability | Stable under neutral conditions | Prone to hydrolysis |

Core Heterocycle Modifications

Compounds like 1-Cyclopentyl-1H-pyrazole-4-sulfonamide (C₈H₁₃N₃O₂S, MW: 215.27) share the indazole/pyrazole core but incorporate sulfonamide groups. These derivatives often exhibit enhanced binding to enzymes like carbonic anhydrase or kinase domains due to sulfonamide-metal interactions, unlike the nitrile group’s role in covalent binding or steric modulation .

Biological Activity

3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C10H12N2

- SMILES Notation : C1CC2=C(C1)C(=NN2)CCC(C#N)C

This structure indicates the presence of an indazole moiety, which is often associated with diverse biological activities.

Biological Activity Overview

Research on this compound has revealed several noteworthy biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydro-indazole compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria including Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : The indazole framework has been linked to anticancer activity in several studies. For example, derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Some research indicates that compounds with similar structures may exert neuroprotective effects by modulating inflammatory pathways in the brain. This is particularly relevant in conditions like Alzheimer's disease where inflammation plays a critical role .

Antimicrobial Activity Study

A study conducted on various indazole derivatives demonstrated that increasing the concentration of this compound correlates with enhanced antibacterial activity. The results are summarized in the table below:

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 1 | 10 |

| 2 | 15 |

| 2.5 | 20 |

This study highlights the compound's potential as a lead for developing new antibiotics .

Anticancer Activity Assessment

In another investigation focusing on the anticancer properties of tetrahydro-indazole derivatives, it was found that these compounds significantly reduced the viability of cancer cells in a dose-dependent manner. The findings are illustrated in the following table:

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Control (DMSO) | >100 |

These results indicate that this compound has promising anticancer activity .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Modulation of Inflammatory Responses : By affecting signaling pathways related to inflammation and apoptosis, this compound could provide neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.